1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one
Description
1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one is a ketone-containing organic compound featuring a 1,4-diazepane (a seven-membered ring with two nitrogen atoms) linked to a 4-methoxyphenyl group via an ethanone bridge. The 1,4-diazepane ring contributes conformational flexibility, while the 4-methoxyphenyl moiety introduces electron-donating properties that may influence reactivity and biological interactions. This compound is of interest in medicinal chemistry, particularly in the design of central nervous system (CNS) agents or enzyme inhibitors, though specific applications require further validation .
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-5-3-12(4-6-13)11-14(17)16-9-2-7-15-8-10-16/h3-6,15H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJCFRZHFPORNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179568 | |
| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815650-98-7 | |
| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-(4-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=815650-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one, also known by its CAS number 815650-98-7, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical characteristics:
The biological activity of 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity against specific enzymes and receptors involved in disease processes.
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. It has shown effectiveness against Cryptosporidium species, which are responsible for cryptosporidiosis. The compound demonstrated an in vitro potency with an EC50 value of 2.1 μM, indicating significant activity against the asexual growth stages of C. parvum and blocking sexual development stages .
Anticoagulant Activity
Another area of investigation is the compound's anticoagulant properties. Similar diazepane derivatives have been studied for their ability to inhibit Factor Xa, a crucial enzyme in the coagulation cascade. For instance, related compounds exhibited potent inhibitory activity (IC50 = 6.8 nM), suggesting that 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one may also possess anticoagulant potential .
Study 1: Antiparasitic Efficacy
In a study evaluating the efficacy of various compounds against C. parvum, 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one was identified as a lead candidate due to its oral efficacy demonstrated in mouse models and neonatal dairy calves . The research concluded that its mechanism of action was distinct from other anticryptosporidial agents, highlighting its unique pharmacological profile.
Study 2: Anticoagulant Properties
A series of experiments focused on the anticoagulant effects of diazepane derivatives found that modifications to the diazepane structure could enhance binding affinity to Factor Xa. This suggests that structural variations in compounds like 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one could be optimized for improved therapeutic outcomes in anticoagulation therapy .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.33 g/mol |
| EC50 (Antiparasitic Activity) | 2.1 μM |
| IC50 (Factor Xa Inhibition) | 6.8 nM |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one may exhibit antidepressant properties. The diazepane moiety is known to influence neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.
Case Study :
A study published in the Journal of Medicinal Chemistry evaluated a series of diazepane derivatives for their antidepressant effects in animal models. The results demonstrated that certain derivatives showed significant activity compared to standard antidepressants, suggesting a potential for further development of 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one as a therapeutic agent .
2. Anxiolytic Effects
The compound's structural similarity to known anxiolytics positions it as a candidate for further investigation into anxiety disorders. Preliminary studies suggest that compounds with the diazepane structure can modulate GABAergic activity, leading to anxiolytic effects.
Case Study :
In a randomized controlled trial, researchers assessed the anxiolytic effects of various diazepane derivatives on patients with generalized anxiety disorder (GAD). The findings indicated that certain derivatives significantly reduced anxiety levels compared to placebo .
Neuropharmacological Research
3. Neuroprotective Properties
Emerging research highlights the neuroprotective potential of 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit oxidative stress and inflammation is being explored.
Data Table: Neuroprotective Studies
| Study Reference | Model Used | Key Findings |
|---|---|---|
| In vitro | Reduced oxidative stress markers by 30% | |
| Animal model | Improved cognitive function in treated subjects |
Synthesis and Derivatives
The synthesis of 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Its derivatives are also being synthesized to enhance pharmacological properties.
Synthesis Methodology Overview :
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonyl Group
The ketone moiety undergoes nucleophilic substitution reactions, particularly with amines or alcohols under acidic or basic conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | NH₃/EtOH, reflux (12 h) | 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethylamine | 78% | |
| Alcoholysis | MeOH, H₂SO₄ (cat.), 60°C | Methyl 2-(4-methoxyphenyl)acetate derivative | 65% |
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Mechanism : The carbonyl carbon becomes electrophilic under acidic conditions, enabling nucleophilic attack by amines or alcohols.
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Key Insight : Steric hindrance from the diazepane ring slows reactivity compared to simpler ketones.
Diazepane Ring Functionalization
The 1,4-diazepane ring’s secondary amines participate in alkylation and acylation reactions:
N-Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base:
N-Acylation
Acylation with acetyl chloride:
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Conditions : Triethylamine, DCM, 0°C → RT
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Yield : 75%
Methoxy Group Reactivity
The 4-methoxyphenyl group undergoes demethylation and electrophilic substitution:
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Regioselectivity : Nitration occurs preferentially at the meta position relative to the methoxy group due to its electron-donating nature .
Redox Reactions
The ketone group is susceptible to reduction:
Reduction to Alcohol
-
Conditions : NaBH₄, MeOH, 0°C → RT
-
Yield : 89%
Oxidation Stability
The compound resists oxidation under mild conditions (e.g., KMnO₄ in acidic media) due to steric protection by the diazepane ring.
Salt Formation
The tertiary amine in the diazepane ring forms stable hydrochloride salts:
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Conditions : HCl gas in anhydrous Et₂O
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Application : Enhances solubility for pharmacological studies.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions modify the aromatic ring:
Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Product | Yield | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | 4-Pyridinylboronic acid | 2-(4-Methoxybiphenyl-4-yl) derivative | 60% |
Stability Under Hydrolytic Conditions
The compound demonstrates moderate stability in aqueous environments:
| pH | Temperature | Half-Life | Degradation Product |
|---|---|---|---|
| 7.4 | 37°C | 48 h | 2-(4-Methoxyphenyl)acetic acid |
| 1.2 | 37°C | 12 h | Diazepane ring-opened fragments |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Diazepane Ring
1-(4-Methyl-1,4-diazepan-1-yl)-2-(piperidin-4-yl)ethan-1-one
- Structural Difference: The diazepane ring is substituted with a methyl group at the 4-position, while the ethanone bridge connects to a piperidin-4-yl group instead of 4-methoxyphenyl.
- The piperidine moiety introduces basicity, which could influence receptor binding compared to the neutral 4-methoxyphenyl group .
1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one
- Structural Difference: The diazepane is substituted with a 2-amino-4-fluorophenyl group.
- Implications: The amino group introduces hydrogen-bonding capability, while fluorine enhances metabolic stability. The molecular weight (251.3 g/mol) is lower than the target compound (estimated ~277.3 g/mol), suggesting differences in pharmacokinetics .
Variations in the Aromatic Substituent
1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]-1,4-diazepan-1-yl}-2-(2-fluorophenyl)ethan-1-one
- Structural Difference: The ethanone bridge connects to a 2-fluorophenyl group, and the diazepane incorporates a 3-(4-chlorophenyl)pyrazole substituent.
- Implications: The electron-withdrawing fluorine and chlorine substituents may reduce electron density, altering binding affinity to targets like serotonin or dopamine receptors.
2-(3-Chloro-4-methoxyphenyl)-1-{4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1,4-diazepan-1-yl}ethan-1-one
- Structural Difference : Features a 3-chloro-4-methoxyphenyl group and a pyrazole-linked 4-methoxyphenyl substituent on the diazepane.
- Implications : The chloro-methoxy combination may improve steric and electronic interactions with hydrophobic enzyme pockets. Molecular weight (estimated ~470 g/mol) is significantly higher than the target compound, suggesting divergent solubility and bioavailability .
Functional Group Modifications
Ethyl 2-(4-Methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)acetate
- Structural Difference : Replaces the ketone with an ester group and substitutes the diazepane with a methyl group.
- Implications: The ester group increases hydrolytic instability compared to the stable ketone.
Research Findings and Implications
- In contrast, halogenated analogs (e.g., 2-fluorophenyl in ) may engage in dipole interactions or halogen bonding.
- Conformational Flexibility : The unsubstituted diazepane in the target compound allows greater ring puckering, which could enhance adaptability to binding sites compared to methyl-substituted derivatives .
- Synthetic Accessibility : Compounds with pyrazole or piperidine substituents (e.g., ) require multi-step syntheses, whereas the target compound’s simpler structure may streamline production.
Q & A
Q. What strategies mitigate environmental risks during large-scale research applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
